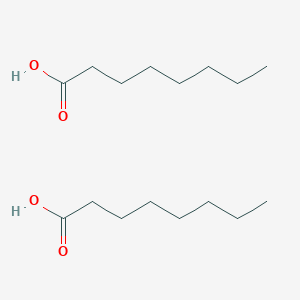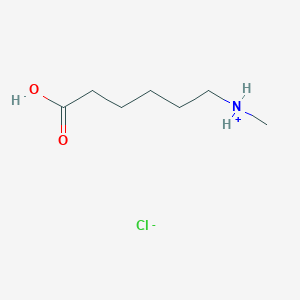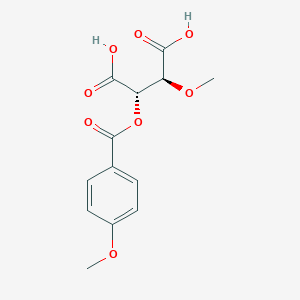
Octansaure Caprylsaure
Descripción general
Descripción
Octansaure Caprylsaure is a useful research compound. Its molecular formula is C16H32O4 and its molecular weight is 288.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Energy Storage : Caprylic acid is used in microencapsulation for thermal energy storage. Microcapsules of caprylic acid with different wall materials, such as urea-formaldehyde resin and melamine-formaldehyde resin, have been successfully synthesized, demonstrating significant phase change enthalpies, which are essential for efficient energy storage (Konuklu, Unal, & Paksoy, 2014).
Medical Applications : Caprylic acid has been utilized in the isolation of IgG from mammalian sera. It allows for the precipitation of plasma proteins without affecting IgG, ceruloplasmin, and part of IgA, making it a valuable tool in biochemical research and therapeutic applications (Steinbuch & Audran, 1969).
Viral Inactivation and Immunoglobulin Purification : It has been used for over 50 years as a stabilizer in human albumin and for purifying mammalian immunoglobulins. It also plays a role in clearing viruses' infectivity in pharmaceutical processes (Mpandi et al., 2007).
Metabolism and Physiological Functions : Studies have explored the metabolic properties of caprylic acid and its physiological effects, particularly in relation to its role in acylating the hormone ghrelin, which can impact appetite regulation and energy balance (Lemarié et al., 2016).
Food Industry Applications : In the food industry, caprylic acid has been investigated for its potential in extending the storage life of vacuum-packaged beef sub-primals, demonstrating its role as an effective antimicrobial agent (Clarke et al., 2017).
Biotechnological Applications : Caprylic acid has been used in the enzymatic synthesis of tricaprylin under solvent-free conditions, showing its utility in biotechnological processes and industrial applications (Selmi, Gontier, Ergan, & Thomas, 1997).
Downstream Processing of Monoclonal Antibodies : Recent research highlights the application of caprylic acid in the downstream processing of monoclonal antibodies. By leveraging its impurity precipitation and virus inactivation capabilities, it could potentially simplify the purification process of these therapeutic agents (Li, 2019).
Propiedades
IUPAC Name |
octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2/c2*1-2-3-4-5-6-7-8(9)10/h2*2-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGEQOZKSSXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)







![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)


![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)
